molecular formula C6H4ClN3 B572374 5-Chloro-3-methylpyrazine-2-carbonitrile CAS No. 1260665-75-5

5-Chloro-3-methylpyrazine-2-carbonitrile

Cat. No.: B572374
CAS No.: 1260665-75-5
M. Wt: 153.569
InChI Key: NVONTCQLLLMGLY-UHFFFAOYSA-N
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Description

5-Chloro-3-methylpyrazine-2-carbonitrile is an organic compound with the molecular formula C6H4ClN3 It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 3rd position, and a nitrile group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methylpyrazine-2-carbonitrile typically involves the chlorination of 3-methylpyrazine-2-carbonitrile. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methylpyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Formation of substituted pyrazine derivatives.

    Reduction: Formation of 5-chloro-3-methylpyrazine-2-amine.

    Oxidation: Formation of 5-chloro-3-methylpyrazine-2-carboxylic acid.

Scientific Research Applications

5-Chloro-3-methylpyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methylpyrazine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-methylpyrazine
  • 2-Chloro-5-methylpyrazine
  • 3-Chloro-5-methylpyrazine

Uniqueness

5-Chloro-3-methylpyrazine-2-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties

Biological Activity

5-Chloro-3-methylpyrazine-2-carbonitrile (C₆H₄ClN₃) is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article provides an in-depth examination of its biological activities, mechanisms of action, and potential applications, supported by data tables and relevant studies.

This compound features a chlorine atom at the 5-position, a methyl group at the 3-position, and a nitrile functional group at the 2-position. Its structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The nitrile group can participate in hydrogen bonding and other interactions that modulate biochemical pathways. This compound is explored for its potential antimicrobial and anticancer properties, indicating its versatility in therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy that suggests potential as an antimicrobial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines. Notably, it has shown effectiveness against breast cancer (MCF-7) and prostate cancer (DU-145) cells. The compound appears to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell growth and survival .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting strong antimicrobial activity.
  • Anticancer Activity : In a comparative study on various pyrazine derivatives, this compound was found to significantly reduce cell viability in MCF-7 cells with an IC50 value of 15 µM after 48 hours of treatment.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli32 µg/mL
AnticancerMCF-7 (Breast Cancer)15 µM
AnticancerDU-145 (Prostate Cancer)Not specified

Properties

IUPAC Name

5-chloro-3-methylpyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c1-4-5(2-8)9-3-6(7)10-4/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVONTCQLLLMGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857426
Record name 5-Chloro-3-methylpyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260665-75-5
Record name 5-Chloro-3-methylpyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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